
6-(2,7-Dimethyl-9H-fluoren-9-YL)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,7-Dimethyl-9H-fluoren-9-yl)pyridin-2-amine is an organic compound with the molecular formula C20H18N2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,7-Dimethyl-9H-fluoren-9-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,7-dimethylfluorene and 2-aminopyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A common solvent used is dimethylformamide (DMF).
Catalysts: Palladium catalysts are often employed to facilitate the coupling reaction between the fluorene and pyridine derivatives.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 100-150°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems allow for the continuous addition of reactants and removal of products, improving efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,7-Dimethyl-9H-fluoren-9-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring is a reactive site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
6-(2,7-Dimethyl-9H-fluoren-9-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 6-(2,7-Dimethyl-9H-fluoren-9-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can:
Bind to DNA: Its planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription.
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Photophysical Properties: The compound exhibits fluorescence, which can be utilized in imaging and diagnostic applications.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethyl-9H-fluorene: A parent compound with similar structural features but lacking the pyridine moiety.
2-Aminopyridine: A simpler analog that contains the pyridine ring but lacks the fluorene structure.
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine: Another derivative of fluorene with different substituents.
Uniqueness
6-(2,7-Dimethyl-9H-fluoren-9-yl)pyridin-2-amine is unique due to its combined fluorene and pyridine structures, which confer distinct chemical and physical properties
Propiedades
Número CAS |
185758-65-0 |
|---|---|
Fórmula molecular |
C20H18N2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
6-(2,7-dimethyl-9H-fluoren-9-yl)pyridin-2-amine |
InChI |
InChI=1S/C20H18N2/c1-12-6-8-14-15-9-7-13(2)11-17(15)20(16(14)10-12)18-4-3-5-19(21)22-18/h3-11,20H,1-2H3,(H2,21,22) |
Clave InChI |
OAJQWMRYYVCTQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3=C(C2C4=NC(=CC=C4)N)C=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
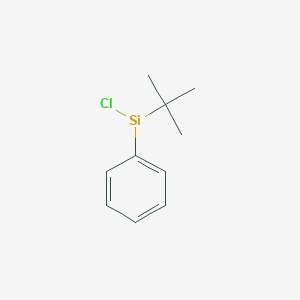
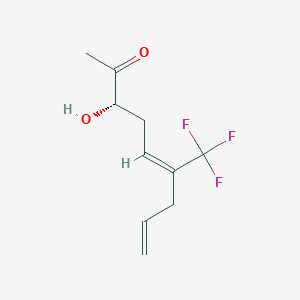
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
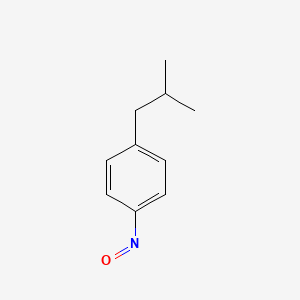
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
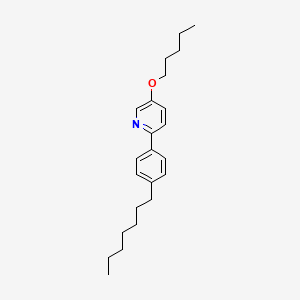

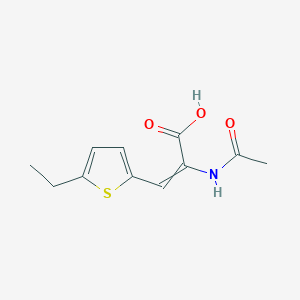
![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
